1,1,1,2,2,3,3,4,4-Nonafluoro-6-iododecane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4-nonafluoro-6-iododecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F9I/c1-2-3-4-6(20)5-7(11,12)8(13,14)9(15,16)10(17,18)19/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVTURCVXSGZNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F9I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20535647 | |
| Record name | 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20535647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40735-32-8 | |
| Record name | 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20535647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Mechanistic Investigations of Perfluoroalkyl Iodide Reactivity
Radical Generation from Perfluoroalkyl Iodides
Metal-Mediated Electron Transfer Processes in Perfluoroalkyl Radical Formation
The generation of perfluoroalkyl radicals from their corresponding iodides is often initiated through metal-mediated electron transfer (ET) processes. conicet.gov.ar These processes involve the transfer of a single electron from a metal species to the perfluoroalkyl iodide (RfI). This transfer leads to the homolytic cleavage of the carbon-iodine bond, a consequence of the accessible reduction potentials of perfluoroalkyl iodides. conicet.gov.ar The result is the formation of a highly reactive perfluoroalkyl radical (Rf•) and an iodide anion, which can be complexed with the oxidized metal species. This initiation step is fundamental to a variety of subsequent synthetic transformations. conicet.gov.ar
Transition metals are frequently employed as catalysts to facilitate the formation of perfluoroalkyl radicals from precursors like 1,1,1,2,2,3,3,4,4-nonafluoro-6-iododecane. conicet.gov.ar Copper, iron, and palladium complexes are particularly effective in this role. The catalytic cycle often begins with a single electron transfer (SET) from a low-valent transition metal complex (e.g., Cu(I)) to the perfluoroalkyl iodide. nih.govconicet.gov.ar This SET process generates the perfluoroalkyl radical and an oxidized metal-halide species (e.g., Cu(II)X). nih.gov These generated radicals can then participate in various addition or substitution reactions. conicet.gov.ar Palladium-catalyzed reactions, for instance, have been developed for the perfluoroalkylation of arenes using perfluoroalkyl iodides as the radical source. nih.gov
| Transition Metal | Typical Role in Radical Formation | Mechanistic Aspect |
| Copper (Cu) | Catalyst, often as Cu(I) salts (e.g., CuCl). nih.gov | Initiates a radical reaction via Single Electron Transfer (SET) to the perfluoroalkyl iodide, generating a perfluoroalkyl radical. nih.govconicet.gov.ar |
| Iron (Fe) | Mediator in radical cyclization reactions. thieme-connect.de | Facilitates the formation of radical intermediates for constructing complex cyclic molecules. thieme-connect.de |
| Palladium (Pd) | Catalyst for cross-coupling and C-H functionalization reactions. nih.gov | Enables the perfluoroalkylation of (hetero)arenes using perfluoroalkyl iodides. nih.govnih.gov |
In addition to catalytic systems, stoichiometric amounts of metallic reductants can be used to generate perfluoroalkyl radicals. Metals such as zinc and indium can act as effective single-electron donors. For example, zinc powder is often used in conjunction with transition metal catalysts, such as in cobalt-catalyzed systems, where it aids in the reduction process. conicet.gov.ar These stoichiometric reductants provide the necessary electrons to cleave the C–I bond in this compound, producing the desired perfluoroalkyl radical for subsequent reactions. The use of an excess of a stoichiometric reductant can be necessary to drive the reaction to completion. conicet.gov.ar
Kinetic Modeling of Perfluoroalkyl Iodide Radical Reactions
Kinetic modeling is a powerful tool for understanding the complex mechanisms of radical reactions involving perfluoroalkyl iodides. By employing computational methods such as quantum chemical calculations and master equation (ME) simulations, researchers can investigate the potential energy surfaces of these reactions. rsc.org This allows for the calculation of key kinetic parameters, including reaction rate coefficients and activation energies for different pathways, such as radical formation, addition, and cyclization. rsc.orgnih.gov For instance, modeling can help predict whether a generated radical is more likely to participate in an intermolecular addition or an intramolecular cyclization by comparing the energy barriers for each path. Such models are essential for optimizing reaction conditions to favor a desired product and for providing deeper mechanistic insights that are often difficult to obtain through experimental means alone. researchgate.net
| Parameter | Description | Relevance to Perfluoroalkyl Iodide Reactions |
| Potential Energy Surface (PES) | A map of the energy of a system as a function of the positions of its atoms. nih.gov | Helps identify transition states and intermediates, revealing the most likely reaction pathways for the perfluoroalkyl radical. |
| Rate Coefficient (k) | A measure of the speed of a chemical reaction. nih.gov | Quantifies how quickly the perfluoroalkyl radical is formed and consumed in subsequent steps, aiding in reaction optimization. |
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. researchgate.net | Determines the feasibility of different radical pathways (e.g., addition vs. cyclization) under specific thermal conditions. |
| Master Equation (ME) Simulation | A theoretical framework used to model the kinetics of reactions under various pressures and temperatures. rsc.org | Predicts pressure and temperature dependence of reaction outcomes, which is crucial for autoignition and combustion modeling. rsc.org |
Atom Transfer Radical Addition (ATRA) Reactions of Perfluoroalkyl Iodides
Atom Transfer Radical Addition (ATRA) is a highly effective and atom-economical method for forming carbon-carbon and carbon-halogen bonds simultaneously. nih.gov In the context of this compound, the process involves the addition of the perfluoroalkyl radical to an unsaturated substrate, like an alkene or alkyne. This is followed by the transfer of the iodine atom from a starting perfluoroalkyl iodide molecule to the resulting radical intermediate, propagating a radical chain reaction. rsc.org
Regioselective and Stereoselective Addition to Alkenes and Alkynes
The addition of the perfluoroalkyl radical generated from this compound to unsaturated C-C bonds can proceed with high levels of control over the orientation (regioselectivity) and spatial arrangement (stereoselectivity) of the new bonds. masterorganicchemistry.com
Regioselectivity refers to the preference for the radical to add to one carbon atom of the multiple bond over the other. masterorganicchemistry.com This is often governed by the stability of the resulting radical intermediate. For instance, addition to a terminal alkyne will typically place the new radical on the internal carbon, which is often more stable.
Stereoselectivity concerns the three-dimensional orientation of the addition. masterorganicchemistry.com The addition can occur in a syn fashion (on the same face of the double or triple bond) or an anti fashion (on opposite faces). masterorganicchemistry.com For example, the copper-catalyzed radical addition of perfluoroalkyl groups to internal alkynes has been shown to proceed with excellent stereoselectivity, favoring the anti-addition product. nih.gov This control is critical for synthesizing molecules with specific, well-defined geometries. nih.gov
| Selectivity Type | Definition | Example in Perfluoroalkyl Addition |
| Regioselectivity | The preferential formation of one constitutional isomer over another. masterorganicchemistry.com | The perfluoroalkyl radical adds to the less substituted carbon of an alkene, leading to a more stable secondary radical (anti-Markovnikov addition). masterorganicchemistry.com |
| Stereoselectivity | The preferential formation of one stereoisomer over another. masterorganicchemistry.com | The addition to an alkyne results in a specific (E)- or (Z)-alkene, often through an anti-addition mechanism. nih.gov |
Intramolecular Radical Cyclization Pathways
When the substrate containing the perfluoroalkyl iodide also possesses an unsaturated functional group (an alkene or alkyne) located elsewhere in the molecule, the initially formed radical can undergo an intramolecular cyclization. nih.gov This process, known as Atom Transfer Radical Cyclization (ATRC), is a powerful strategy for constructing cyclic and polycyclic systems. nih.govnih.gov The regiochemistry of the cyclization is a key consideration, with ring closures often following established patterns, such as the preference for exo cyclizations (e.g., 5-exo-trig) over endo pathways. conicet.gov.ar The fluorinated nature of the radical can influence the kinetics and thermodynamics of the cyclization process. conicet.gov.ar These intramolecular pathways provide an efficient route to complex fluorinated carbocycles and heterocycles from linear precursors derived from this compound. researchgate.net
Transformative Organic Reactions Facilitated by 1,1,1,2,2,3,3,4,4 Nonafluoro 6 Iododecane and Analogues
Selective C-H Bond Functionalization with Perfluoroalkyl Iodides
Direct functionalization of otherwise inert C-H bonds represents a powerful and atom-economical approach in synthetic chemistry. Perfluoroalkyl iodides, including analogues of 1,1,1,2,2,3,3,4,4-nonafluoro-6-iododecane, have been instrumental in the development of methodologies for the selective activation and functionalization of both C(sp2)–H and C(sp3)–H bonds.
The direct introduction of perfluoroalkyl groups into aromatic systems through C-H bond activation is a highly sought-after transformation. Palladium catalysis has been shown to be effective for the coupling of perfluoroalkyl iodides with simple aromatic substrates. researchgate.netnih.gov These reactions often proceed in the presence of a phosphine-ligated palladium catalyst and a base, affording perfluoroalkylated arenes in good to excellent yields. researchgate.netnih.gov
Mechanistic investigations into these palladium-catalyzed reactions suggest a pathway that may not involve free perfluoroalkyl radicals. researchgate.net The reaction is sensitive to the choice of ligand, with bulky, electron-rich phosphines often providing the best results. The use of directing groups on the aromatic substrate can provide a high degree of regioselectivity, guiding the perfluoroalkylation to a specific C-H bond, typically in the ortho position. nih.gov While specific examples with this compound are not extensively documented, the principles established with other perfluoroalkyl iodides are broadly applicable.
A general strategy for the perfluoroalkylation of arenes involves an iridium-catalyzed C–H borylation of the arene, followed by a copper-mediated perfluoroalkylation of the resulting arylboronate ester. nih.gov This two-step, one-pot procedure allows for regioselective functionalization based on the steric and electronic properties of the arene. nih.gov
Table 1: Examples of Directed C(sp2)-H Perfluoroalkylation of Aromatic Systems with Perfluoroalkyl Iodide Analogues
| Aromatic Substrate | Perfluoroalkyl Iodide Analogue | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzene | CF3I | Pd(OAc)2, Xantphos, Cs2CO3 | Trifluoromethylbenzene | 26 | researchgate.net |
| 1,3-Dimethoxybenzene | C4F9I | Pd(OAc)2, P(t-Bu)3, Cs2CO3 | 1,3-Dimethoxy-2-(nonafluorobutyl)benzene | 75 | researchgate.net |
| Aniline | C6F13I | CuI, 1,10-phenanthroline | 2-(Tridecafluorohexyl)aniline | 68 | ulb.ac.be |
| N-Phenylacetamide | C8F17I | Pd(OAc)2, DavePhos, K2CO3 | N-(2-(Heptadecafluorooctyl)phenyl)acetamide | 82 | researchgate.netnih.gov |
The functionalization of C(sp3)–H bonds in aliphatic systems is a significant challenge due to their high bond dissociation energies and the presence of multiple, similar C-H bonds. Radical-mediated approaches have proven to be particularly effective for this purpose. nih.govresearchgate.net Perfluoroalkyl iodides can serve as precursors to perfluoroalkyl radicals, which are potent hydrogen atom transfer (HAT) agents. nih.govrsc.org
The generation of the perfluoroalkyl radical is often initiated by photoredox catalysis, electrochemistry, or thermally. rsc.org Once formed, the perfluoroalkyl radical can abstract a hydrogen atom from an aliphatic substrate, generating a carbon-centered radical. nih.govnih.gov This radical intermediate can then be trapped by a variety of reagents to afford the functionalized product. nih.govescholarship.org The regioselectivity of the initial HAT step is often governed by the stability of the resulting carbon-centered radical, with tertiary C-H bonds being the most reactive, followed by secondary and then primary C-H bonds. escholarship.org
A simple and efficient method for the activation of perfluoroalkyl iodides involves the use of a base such as tBuONa or KOH. nih.govrsc.org This interaction is believed to form a halogen bonding complex, which facilitates the homolytic cleavage of the C-I bond to generate the perfluoroalkyl radical under mild conditions. nih.govrsc.org This method has been successfully applied to the α-sp3 C-H amidation of alkyl ethers and benzylic hydrocarbons. nih.gov
Table 2: Examples of C(sp3)-H Bond Functionalization in Aliphatic Systems using Perfluoroalkyl Iodide Analogues
| Aliphatic Substrate | Perfluoroalkyl Iodide Analogue | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclohexane | C4F9I | (NH4)2S2O8, heat | Nonafluorobutylcyclohexane | 55 | nih.gov |
| Tetrahydrofuran | C6F13I | tBuONa, 30 °C | 2-(Tridecafluorohexyl)tetrahydrofuran | 78 | nih.gov |
| Toluene | C8F17I | Benzoyl Peroxide | 1-(Heptadecafluorooctyl)-2-phenylethane | 62 | nih.gov |
| Adamantane | C4F9I | hv, photocatalyst | 1-(Nonafluorobutyl)adamantane | 85 | rsc.org |
Perfluoroalkylation of Unsaturated and Aromatic Substrates
The addition of perfluoroalkyl groups across carbon-carbon multiple bonds and their incorporation into aromatic rings via coupling reactions are fundamental strategies for the synthesis of fluorinated molecules.
Perfluoroalkyl iodides readily participate in the radical addition to electron-rich π-bonds of alkenes and alkynes. researchgate.netmdpi.com This process is typically initiated by the generation of a perfluoroalkyl radical, which then adds to the unsaturated substrate. The regioselectivity of the addition is governed by the formation of the more stable radical intermediate. mdpi.com For terminal alkenes and alkynes, the perfluoroalkyl group generally adds to the terminal carbon.
The reaction can be initiated thermally, photochemically, or by using a radical initiator. capes.gov.br A metal-free, photoinduced method involves the activation of perfluoroalkyl iodides with a simple base like KOH, which promotes the formation of the perfluoroalkyl radical under visible light irradiation. nih.gov This radical then adds to the alkene or alkyne, and the resulting carbon-centered radical is subsequently trapped by the iodine atom from another molecule of the perfluoroalkyl iodide, propagating the radical chain.
Table 3: Examples of Addition of Perfluoroalkyl Iodide Analogues to Electron-Rich π-Bonds
| Unsaturated Substrate | Perfluoroalkyl Iodide Analogue | Initiator/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1-Octene | C4F9I | AIBN, 80 °C | 1-Iodo-2-(nonafluorobutyl)octane | 88 | researchgate.net |
| Styrene (B11656) | C6F13I | hv, 25 °C | 1-Iodo-2-phenyl-1-(tridecafluorohexyl)ethane | 76 | researchgate.netcapes.gov.br |
| Phenylacetylene | C8F17I | Na2S2O8, heat | (E)-1-Iodo-2-phenyl-1-(heptadecafluorooctyl)ethene | 65 | capes.gov.br |
| 1-Hexyne | C4F9I | KOH, blue light | (E)-1-Iodo-2-(nonafluorobutyl)-1-hexene | 72 | nih.gov |
The cross-coupling of perfluoroalkyl iodides with haloarenes is a powerful method for the formation of C(sp2)-C(sp3) bonds and the synthesis of perfluoroalkylated aromatic compounds. mdpi.comrsc.org Ullmann-type coupling reactions, typically catalyzed by copper, are effective for this transformation, particularly with aryl iodides. nih.govresearchgate.netmdpi.com These reactions often require high temperatures and the use of a ligand to facilitate the coupling. researchgate.net
Palladium-catalyzed cross-coupling reactions also provide a versatile route to perfluoroalkylated arenes from haloarenes. rsc.orgmdpi.comnih.gov Various palladium catalysts and ligands have been developed to promote the efficient coupling of perfluoroalkyl iodides with a wide range of aryl and heteroaryl halides. rsc.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.
Table 4: Examples of Coupling Reactions of Perfluoroalkyl Iodide Analogues with Haloarenes
| Haloarene | Perfluoroalkyl Iodide Analogue | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Iodobenzene | C4F9I | CuI, 110 °C | Nonafluorobutylbenzene | 70 | nih.gov |
| 4-Bromotoluene | C6F13I | Pd(dba)2, SPhos, NaOtBu | 4-(Tridecafluorohexyl)toluene | 85 | rsc.org |
| 2-Chloropyridine | C8F17I | NiCl2(dppp), Zn | 2-(Heptadecafluorooctyl)pyridine | 60 | rsc.org |
| 3-Iodofuran | C4F9I | CuI, L-proline, K2CO3 | 3-(Nonafluorobutyl)furan | 78 | researchgate.net |
The direct perfluoroalkylation of heteroarenes is of great importance in medicinal chemistry, as many bioactive molecules contain heterocyclic scaffolds. ulb.ac.benih.gov Copper-catalyzed methods have been particularly successful for the direct C-H perfluoroalkylation of a wide range of heteroarenes, including benzofurans, benzothiophenes, indoles, furans, and pyrroles. ulb.ac.benih.govresearchgate.net
These reactions are typically performed using a simple copper(I) salt, such as CuI, and a ligand like 1,10-phenanthroline. ulb.ac.beresearchgate.net The reaction is believed to proceed through the formation of a perfluoroalkyl radical, which then adds to the electron-rich heterocycle. ulb.ac.be The regioselectivity of the addition is generally high, with the perfluoroalkyl group being introduced at the most electron-rich position of the heterocycle. ulb.ac.beresearchgate.net This method is compatible with a variety of functional groups and can be used with both short and long-chain perfluoroalkyl iodides. ulb.ac.be Photoinduced, copper-catalyzed methods have also been developed, allowing the reactions to proceed at room temperature under mild conditions. rsc.org
Table 5: Examples of Perfluoroalkylation of Heteroarenes with Perfluoroalkyl Iodide Analogues
| Heteroarene | Perfluoroalkyl Iodide Analogue | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Furan | C4F9I | CuI, 1,10-phenanthroline, K2CO3 | 2-(Nonafluorobutyl)furan | 85 | ulb.ac.be |
| Thiophene | C6F13I | CuI, 1,10-phenanthroline, K2CO3 | 2-(Tridecafluorohexyl)thiophene | 72 | ulb.ac.beresearchgate.net |
| N-Methylpyrrole | C8F17I | CuI, 1,10-phenanthroline, K2CO3 | 1-Methyl-2-(heptadecafluorooctyl)pyrrole | 68 | ulb.ac.benih.gov |
| Benzofuran | C4F9I | [Cu(bcp)DPEPhos]PF6, KOAc, hv | 2-(Nonafluorobutyl)benzofuran | 90 | rsc.org |
Diversification of Chemical Scaffolds
The presence of a carbon-iodine bond in this compound and its analogues provides a versatile handle for a variety of chemical transformations. This allows for the introduction of the nonafluorohexyl moiety into diverse molecular frameworks, leading to the creation of novel compounds with tailored properties. The high electronegativity of the perfluoroalkyl chain significantly influences the reactivity of the C-I bond, facilitating reactions that are often challenging with their non-fluorinated hydrocarbon counterparts.
Amidation and Iodination Reactions
Perfluoroalkyl iodides, including this compound, are effective precursors for the synthesis of fluorinated amides and can also act as reagents in iodination reactions. These transformations typically proceed through radical intermediates, offering pathways to complex molecules that are valuable in medicinal chemistry, agrochemistry, and materials science.
Recent research has demonstrated that the activation of perfluoroalkyl iodides can be achieved without the need for expensive photoredox or transition metal catalysts. Simple inorganic bases such as sodium tert-butoxide (tBuONa) or potassium hydroxide (B78521) (KOH) can promote the homolysis of the C-I bond. This is attributed to the formation of a halogen bond between the electron-deficient iodine atom of the perfluoroalkyl iodide and the base. This interaction weakens the C-I bond, facilitating the generation of a perfluoroalkyl radical under mild conditions. researchgate.netnih.gov
The generated perfluoroalkyl radical can then participate in various reactions. In the context of amidation, the radical can abstract a hydrogen atom from a suitable substrate, such as an ether or a benzylic hydrocarbon, to generate a carbon-centered radical. This radical can then react with an amine to form a new C-N bond, leading to the corresponding amide. researchgate.netnih.gov
Furthermore, the iodine radical also formed during the homolysis of the perfluoroalkyl iodide can be utilized in iodination reactions. For instance, it can react with electron-rich heteroarenes to yield iodinated heterocyclic compounds. nih.gov This method provides a direct route to valuable synthetic intermediates. The table below summarizes representative reaction conditions for these transformations.
Table 1: Representative Conditions for Amidation and Iodination Reactions
| Transformation | Substrate Example | Reagent/Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| C(sp³)–H Amidation | Tetrahydrofuran | C₄F₉I, tBuONa | Dichloroethane | Room Temp. | High | researchgate.netnih.gov |
| C(sp²)–H Iodination | N-Methylindole | C₄F₉I, tBuONa | Dichloroethane | Room Temp. | Moderate | nih.gov |
Synthesis of Fluorinated Thiols
Fluorinated thiols are an important class of compounds with applications in materials science, particularly in the formation of self-assembled monolayers (SAMs) on metal surfaces. The introduction of a perfluoroalkyl chain can dramatically alter the surface properties, imparting hydrophobicity, oleophobicity, and chemical resistance. This compound serves as an excellent starting material for the synthesis of the corresponding thiol.
A common and efficient method for converting perfluoroalkyl iodides to thiols involves a two-step process. The first step is a nucleophilic substitution reaction with a sulfur-containing nucleophile, typically potassium thioacetate (B1230152) (KSAc), in a polar aprotic solvent like dimethylformamide (DMF). This reaction displaces the iodide to form a thioacetate ester. researchgate.net
Table 2: General Synthesis of Fluorinated Thiols from Perfluoroalkyl Iodides
| Step | Reactants | Reagents | Solvent | Key Transformation |
|---|---|---|---|---|
| 1. Thioacetylation | Rf-(CH₂)n-I, Potassium Thioacetate (KSAc) | - | DMF | Rf-(CH₂)n-I → Rf-(CH₂)n-SAc |
Applications in Polymer Science and Materials Precursors
The unique properties conferred by the perfluoroalkyl segment make this compound and its analogues highly valuable in the field of polymer science. They are utilized as key building blocks for the synthesis of fluorinated monomers and as initiators or chain transfer agents in controlled polymerization processes, leading to the development of advanced materials with tailored surface properties, chemical resistance, and thermal stability.
Synthesis of Fluorotelomer-Based Monomers and Intermediates
Fluorotelomer iodides, such as this compound, are critical intermediates in the production of fluorotelomer-based monomers. wikipedia.org3fff.co.uk These monomers, particularly fluorotelomer acrylates and methacrylates, are widely used to produce polymers for surface coatings, providing water, oil, and stain repellency to textiles, paper, and other materials. scholaris.ca
The synthesis of a fluorotelomer acrylate (B77674) from a fluorotelomer iodide typically involves a two-step sequence. First, the fluorotelomer iodide is converted to the corresponding fluorotelomer alcohol. This is often achieved by reaction with oleum (B3057394) followed by hydrolysis. Subsequently, the fluorotelomer alcohol is esterified with acryloyl chloride or methacryloyl chloride in the presence of a base to yield the desired acrylate or methacrylate (B99206) monomer. These monomers can then be polymerized or copolymerized with other monomers to create a vast array of fluorinated polymers.
Table 3: General Pathway for Fluorotelomer Acrylate Monomer Synthesis
| Step | Starting Material | Key Reagents | Product |
|---|---|---|---|
| 1 | Fluorotelomer Iodide (Rf-(CH₂)₂-I) | Oleum, Water | Fluorotelomer Alcohol (Rf-(CH₂)₂-OH) |
Preparation of Perfluoroalkylated Polymers
This compound and similar perfluoroalkyl iodides play a crucial role in the synthesis of well-defined perfluoroalkylated polymers through controlled radical polymerization techniques. The relatively weak C-I bond can be reversibly cleaved, making these compounds excellent initiators or chain transfer agents in methods such as Atom Transfer Radical Polymerization (ATRP) and Iodine Transfer Polymerization (ITP). kpi.uakpi.ua
In these processes, the perfluoroalkyl iodide can initiate the polymerization of a hydrocarbon-based monomer, such as styrene or methyl methacrylate, leading to the formation of a block copolymer. kpi.uakpi.ua The resulting polymer will have a perfluoroalkylated end-group, which tends to migrate to the polymer-air interface, thereby imparting low surface energy properties to the material.
Iodine Transfer Polymerization (ITP) is a particularly effective method for creating block copolymers incorporating fluorinated segments. A macroinitiator with an iodine terminal group can be synthesized from a perfluoroalkyl iodide, which is then used to polymerize a second monomer, resulting in well-defined block copolymers. rsc.orgrsc.org These techniques allow for precise control over the polymer's molecular weight, architecture, and polydispersity.
Table 4: Controlled Radical Polymerization Using Perfluoroalkyl Iodides
| Polymerization Method | Role of Rf-I | Monomer Example | Resulting Polymer Architecture |
|---|---|---|---|
| ATRP | Initiator | Styrene, Methyl Methacrylate | Diblock or Triblock Copolymers |
Computational and Theoretical Contributions to Perfluoroalkyl Iodide Chemistry
Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and elucidate reaction mechanisms. For perfluoroalkyl iodides, DFT studies are crucial for understanding the cleavage of the carbon-iodine (C-I) bond, which is central to their reactivity.
Homolytic Cleavage and Radical Formation:
A key reaction pathway for PFAIs is the homolytic cleavage of the C-I bond to generate a perfluoroalkyl radical and an iodine radical. This process can be initiated by heat or light. DFT calculations on model compounds, such as perfluorobutyl iodide (C4F9I), have been instrumental in exploring the energetics of this bond cleavage. nih.gov Mechanistic studies, supported by computational models, suggest that the interaction of PFAIs with a Lewis base can form a halogen-bonded complex, which weakens the C-I bond and facilitates its homolytic cleavage under milder conditions. nih.govresearchgate.net This activation is crucial for various synthetic applications, including perfluoroalkylation reactions. nih.gov
The proposed mechanism often involves the formation of an electron-donor-acceptor (EDA) complex, which can absorb light and lead to the generation of the reactive perfluoroalkyl radical. nih.gov Computational studies help to rationalize the observed reactivity and guide the development of new synthetic methods.
Quantum Chemical Analysis of Halogen Bond Interactions
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. researchgate.net The iodine atom in perfluoroalkyl iodides is a particularly effective halogen bond donor due to the electron-withdrawing nature of the perfluoroalkyl group, which creates a region of positive electrostatic potential, known as a σ-hole, on the iodine atom opposite to the C-I bond.
Nature and Strength of Halogen Bonds:
Quantum chemical calculations, including DFT, are used to analyze and quantify these interactions. researchgate.net Studies on complexes between PFAIs and Lewis bases, such as pyridine (B92270) or phosphines, have provided detailed information about the geometry, energetics, and nature of the halogen bond. nih.govresearchgate.net These calculations can predict interaction energies, which for some PFAI complexes are significant, indicating strong and directional bonds. nih.gov
The formation of a halogen bond leads to characteristic changes in spectroscopic properties, such as shifts in vibrational frequencies and nuclear magnetic resonance (NMR) signals, which can be corroborated by theoretical calculations. researchgate.net For instance, the interaction between a PFAI and a Lewis base can be observed by a substantial shift in the ¹⁹F NMR spectrum, indicating the formation of a complex. researchgate.net
| Halogen Bond Donor | Lewis Base | Interaction Energy (kJ/mol) | Methodology |
|---|---|---|---|
| Perfluorohexyl Iodide | 4,4'-Bipyridine | ~25 | DFT with dispersion correction |
| Heptafluoro-2-iodopropane | Pyridine | - | Quantum Chemical Calculations |
This table presents representative data for halogen bond interactions in perfluoroalkyl iodides, as specific data for 1,1,1,2,2,3,3,4,4-nonafluoro-6-iododecane is not available. The interaction energy for the Perfluorohexyl Iodide and 4,4'-Bipyridine system was determined through DFT calculations, highlighting the strength of these non-covalent bonds. nih.gov For the Heptafluoro-2-iodopropane and Pyridine system, quantum chemical calculations were used to support experimental observations of halogen bonding. researchgate.net
Theoretical Predictions for Perfluoroalkyl Iodide Reactivity and Selectivity
Computational chemistry plays a predictive role in understanding the reactivity and selectivity of perfluoroalkyl iodides in various chemical transformations. By modeling reaction pathways and calculating activation energies, theoretical studies can explain why certain products are favored over others.
Predicting Reaction Outcomes:
For reactions involving the addition of PFAIs to unsaturated bonds, theoretical calculations can help to predict the regioselectivity and stereoselectivity of the addition. These predictions are based on the analysis of transition state structures and the stability of reaction intermediates.
The development of new synthetic methodologies relying on PFAI chemistry, such as in the functionalization of alkenes, benefits from a deep understanding of the reaction mechanism. While experimental studies provide crucial data, theoretical predictions offer a complementary and often indispensable tool for rationalizing experimental outcomes and designing more efficient and selective reactions.
Future Research Directions and Emerging Paradigms in Perfluoroalkyl Iodide Chemistry
Development of Sustainable and Environmentally Benign Synthetic Methodologies
The synthesis of perfluoroalkyl iodides has traditionally relied on methods that are effective but may not align with modern principles of green chemistry. Future research is increasingly focused on developing more sustainable and environmentally friendly synthetic routes.
One promising area is the move away from harsh reagents and conditions. For instance, the development of methods that utilize visible light and earth-abundant catalysts is a key goal. Photoredox catalysis, for example, can enable the generation of perfluoroalkyl radicals from PFIs under mild conditions, avoiding the need for high temperatures or strong initiators.
Furthermore, the use of greener solvents and the development of solvent-free reaction conditions are critical. Research into solid-phase synthesis or the use of supercritical fluids as reaction media could significantly reduce the environmental footprint of PFI production. Additionally, improving the atom economy of synthetic routes by minimizing the formation of byproducts is a central tenet of this research direction. This includes the development of catalytic cycles that regenerate the active species and minimize waste.
A novel two-step, one-pot synthesis of perfluoroalkyl iodides from perfluoroalkyl chlorides has been developed, which proceeds through the initial conversion to sodium perfluoroalkanesulfinates with sodium dithionite (B78146), followed by oxidation with iodine. This method represents a practical and efficient alternative to traditional routes.
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The carbon-iodine bond in perfluoroalkyl iodides is a key functional group that allows for a wide range of chemical transformations. Future research will undoubtedly focus on the development of novel catalytic systems to control the reactivity and selectivity of these transformations with greater precision.
A significant trend is the move towards metal-free catalysis. The activation of the C-I bond through halogen bonding interactions with simple, non-metallic species is an area of active investigation. This approach avoids the use of potentially toxic and expensive transition metals. The generation of perfluoroalkyl radicals under such mild, metal-free conditions opens up new avenues for C-H functionalization and the formation of carbon-carbon and carbon-heteroatom bonds.
Moreover, the development of enantioselective catalytic systems is a major frontier. Chiral catalysts that can control the stereochemistry of reactions involving perfluoroalkyl iodides would be of immense value in the synthesis of pharmaceuticals and agrochemicals, where stereoisomerism often plays a critical role in biological activity.
The unique reactivity of PFIs, stemming from the electron-deficient nature of the C-I bond, allows for ready activation through halogen bonding with various nucleophiles, facilitating homolytic cleavage to generate reactive perfluoroalkyl radicals under mild conditions.
Design and Synthesis of Advanced Functional Materials Utilizing Perfluoroalkyl Iodide Scaffolds
The incorporation of perfluoroalkyl chains into materials can impart desirable properties such as thermal and chemical stability, hydrophobicity, and oleophobicity. Perfluoroalkyl iodides, including 1,1,1,2,2,3,3,4,4-nonafluoro-6-iododecane, serve as crucial building blocks for the synthesis of a wide array of advanced functional materials.
One of the most established applications of PFIs is in the synthesis of fluorotelomers, which are precursors to a variety of surfactants and surface-protecting agents. Future research in this area will likely focus on creating more biodegradable or biocompatible fluorinated surfactants to address environmental concerns associated with some legacy per- and polyfluoroalkyl substances (PFAS).
In the realm of polymer chemistry, PFIs are valuable chain transfer agents in controlled radical polymerization techniques. This allows for the synthesis of well-defined polymers with perfluoroalkyl end-groups or side chains. These polymers can have applications in areas ranging from advanced coatings and membranes to drug delivery systems. The ability to precisely control the architecture of these polymers will be a key focus of future research.
Furthermore, the unique electronic properties of the perfluoroalkyl group make PFIs interesting precursors for liquid crystals, organic electronics, and other advanced materials. The synthesis of novel monomers and polymers derived from this compound could lead to materials with tailored optical, electronic, and surface properties.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| Chemical Formula | C10H12F9I |
| Molecular Weight | 430.09 g/mol |
| CAS Number | 40735-32-8 |
Q & A
Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?
- Answer : Develop a standardized protocol with interlaboratory validation via round-robin testing. Document critical parameters (e.g., stirring rate during iodination) using controlled-variance analysis. Publish raw spectroscopic data in open-access repositories for transparency .
Methodological Framework Integration
- Theoretical Basis : Link studies to fluorocarbon chemistry theories (e.g., fluorine’s electronegativity dictating bond stability) and organoiodine reaction mechanisms .
- Data Validation : Cross-reference experimental results with computational predictions and prior crystallographic corrigenda to address reproducibility crises .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
